molecular formula C27H23N3O3S B11439103 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11439103
M. Wt: 469.6 g/mol
InChI Key: ZCMWXYRXRNDLDW-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic molecule featuring a benzothieno[3,2-d]pyrimidinone core fused with a sulfur-containing benzothiophene ring. The structure is further modified by a 3-benzyl substituent at position 3 and an acetamide group linked to a 3,4-dimethylphenyl moiety. The acetamide group may enhance binding affinity to biological targets, while the 3,4-dimethylphenyl substituent likely contributes to lipophilicity and metabolic stability.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

ZCMWXYRXRNDLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the core structure using benzyl halides in the presence of a base.

    Acylation Reaction: The final step involves the acylation of the intermediate product with 3,4-dimethylphenylacetyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its heterocyclic core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

Compound Name Core Structure Substituents (Position 3) Acetamide Group Hypothetical Properties
Target Compound Benzothieno[3,2-d]pyrimidinone 3-Benzyl N-(3,4-dimethylphenyl) Higher lipophilicity; potential kinase inhibition
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide Benzofuro[3,2-d]pyrimidinone 3-Phenylethyl N-(2-ethyl-6-methylphenyl) Improved solubility; possible reduced target affinity

Heterocyclic Core Variations: Phthalide Derivatives

The phthalide derivative N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide shares an acetamide linkage but lacks the pyrimidinone ring . Phthalides are associated with vasodilatory and neuroprotective activities, whereas benzothienopyrimidinones are more commonly linked to kinase modulation. This highlights the critical role of the pyrimidinone core in conferring specific pharmacological properties.

Substituent Effects in Pyrimidine Derivatives

Compounds like (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) feature extended heterocyclic systems (e.g., diazepine and pyrimido rings) that may target multi-kinase pathways. In contrast, the target compound’s simpler benzothienopyrimidinone core may offer selectivity for specific enzymes.

Pharmacokinetic Considerations

The 3,4-dimethylphenyl group in the target compound likely enhances metabolic stability compared to the 2-ethyl-6-methylphenyl group in the benzofuro analogue . Additionally, the sulfur atom in the benzothieno core may slow oxidative metabolism relative to oxygen-containing analogues, prolonging half-life.

Biological Activity

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • A benzothieno moiety
  • A pyrimidine ring
  • Multiple functional groups that enhance its pharmacological profile

The molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S with a molecular weight of approximately 364.45 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, studies have demonstrated effective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
  • Antimicrobial Properties
    • Preliminary investigations suggest that the compound possesses antibacterial activity against several pathogenic strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo models.

Anticancer Studies

A series of studies have been conducted to evaluate the anticancer potential of this compound:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)27.3
HCT-116 (Colon)6.2
T47D (Breast)43.4

These results indicate that the compound is particularly effective against colon cancer cells, suggesting a possible lead for further drug development.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects revealed that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a mechanism through which it may exert protective effects in inflammatory diseases.

Case Studies

Several case studies have documented the application of this compound in experimental settings:

  • Case Study on Breast Cancer
    • In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis.
  • Case Study on Inflammation
    • An animal model of induced arthritis showed that administration of the compound led to reduced swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions.

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